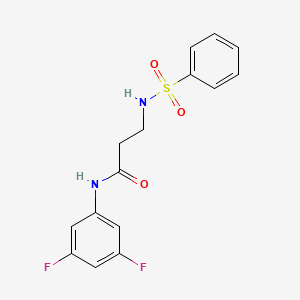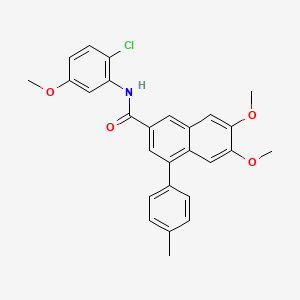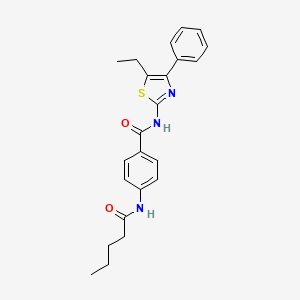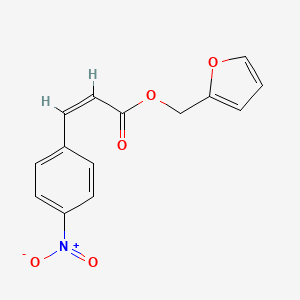
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide
Descripción general
Descripción
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide, also known as DFP-10825, is a small molecule inhibitor that has been recently developed for scientific research purposes. It is a highly selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide acts as a competitive inhibitor of PTP1B by binding to the catalytic site of the enzyme. This prevents the dephosphorylation of insulin receptor substrate (IRS) proteins, which are essential for insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved glucose homeostasis. N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces body weight and adiposity by increasing energy expenditure and reducing food intake. N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in adipose tissue. In addition, N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide is a highly selective inhibitor of PTP1B, which makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. Its specificity also reduces the risk of off-target effects. However, N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has a relatively short half-life and requires frequent dosing in animal studies. In addition, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo.
Direcciones Futuras
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies should focus on optimizing the dosing regimen and formulation of N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide to improve its pharmacokinetic properties. In addition, the safety and efficacy of N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide should be evaluated in clinical trials. Finally, the potential of N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide as a tool for studying PTP1B and insulin signaling should be further explored.
Aplicaciones Científicas De Investigación
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide can enhance insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has also been shown to reduce body weight and improve glucose homeostasis in animal models of obesity and diabetes. In addition, N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide has been investigated for its potential anti-inflammatory and anticancer properties.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-(3,5-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-11-8-12(17)10-13(9-11)19-15(20)6-7-18-23(21,22)14-4-2-1-3-5-14/h1-5,8-10,18H,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFAWYHLNUDLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3,5-difluorophenyl)-N~3~-(phenylsulfonyl)-beta-alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)

![3-allyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748510.png)


![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)

![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)

![5,6-dimethyl-N-(3-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4748586.png)
![4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid](/img/structure/B4748594.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B4748595.png)